N-(2-Carboxyphenyl)Phthalimide
Overview
Description
N-(2-Carboxyphenyl)Phthalimide is an organic compound with the molecular formula C15H9NO4 and a molecular weight of 267.24 g/mol . It is a derivative of phthalimide, characterized by the presence of a carboxyphenyl group attached to the nitrogen atom of the phthalimide ring. This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Mechanism of Action
“N-(2-Carboxyphenyl)Phthalimide” belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides . Phthalimides are frequently encountered as core structures in natural products, pharmaceuticals, and agrochemicals .
The mode of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure, the targets it interacts with, and how it is processed by the body. In general, phthalimides might interact with various enzymes or receptors in the body, leading to different biological effects .
Biochemical Analysis
Biochemical Properties
N-(2-Carboxyphenyl)Phthalimide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression by modifying chromatin structure . Additionally, this compound interacts with other biomolecules, such as lipids and nucleic acids, influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit cell proliferation . These effects are crucial for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes like HDAC by binding to their active sites, preventing them from deacetylating histones . This inhibition leads to changes in gene expression, which can result in altered cellular functions . Additionally, this compound may interact with other proteins and nucleic acids, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect this compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Carboxyphenyl)Phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 2-aminobenzoic acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phthalic anhydride and 2-aminobenzoic acid.
Conditions: The reaction is carried out in an acidic medium, often using acetic acid as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of phthalimide synthesis can be applied. Industrial production may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyphenyl)Phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
N-(2-Carboxyphenyl)Phthalimide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used as a precursor in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring, used in fluorescent dyes and anticancer agents.
Maleimide: Another related compound, used in bioconjugation and polymer chemistry.
Uniqueness
N-(2-Carboxyphenyl)Phthalimide is unique due to the presence of the carboxyphenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJDIQHYKWJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296720 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-78-4 | |
Record name | 41513-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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